4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Overview
Description
STF083010 is a novel chemical compound known for its ability to inhibit the inositol-requiring enzyme-1 (IRE1) RNase activity. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of diseases associated with endoplasmic reticulum stress, such as cancer and neurodegenerative disorders .
Preparation Methods
The preparation of STF083010 involves synthetic routes that typically include the use of organic solvents and reagents. The compound is supplied as a lyophilized powder and can be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution . The specific synthetic routes and industrial production methods are not widely detailed in publicly available literature, but the compound’s stability and solubility properties are well-documented .
Chemical Reactions Analysis
STF083010 undergoes various chemical reactions, primarily involving its interaction with the IRE1 enzyme. The compound specifically inhibits the RNase activity of IRE1, blocking the prolonged unfolded protein response (UPR) initiation . This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, which is crucial for the expression of many UPR responsive genes . The major products formed from these reactions include downregulated expression of GRP78, phosphorylated IRE1, spliced XBP1, CHOP, and caspase-3 .
Scientific Research Applications
STF083010 has a wide range of scientific research applications:
Cancer Research: It has been shown to reverse tamoxifen-related drug resistance in breast cancer by inhibiting the IRE1/XBP1 pathway. This makes it a promising candidate for enhancing the efficacy of existing cancer treatments.
Neuroinflammation: The compound has been found to protect against sepsis-associated encephalopathy by attenuating microglia pyroptosis via the IRE1α/Xbp1s-Ca2+ axis.
Mechanism of Action
STF083010 exerts its effects by specifically inhibiting the RNase activity of the IRE1 enzyme, which is a key player in the unfolded protein response (UPR) pathway . By blocking the splicing of XBP1 mRNA, STF083010 prevents the expression of UPR responsive genes, thereby reducing cellular stress and apoptosis . This mechanism is particularly beneficial in conditions where prolonged UPR activation contributes to disease progression, such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
STF083010 is unique in its specific inhibition of the IRE1 RNase activity without affecting the kinase activity of IRE1 . Similar compounds include:
Tunicamycin: An inhibitor of N-linked glycosylation that induces ER stress and UPR.
MKC-3946: An IRE1α inhibitor that also targets the UPR pathway.
4μ8C: Another IRE1 RNase inhibitor that blocks XBP1 splicing.
These compounds share similar therapeutic targets but differ in their specific mechanisms of action and potential side effects.
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWBARMICSLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463051 | |
Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1979-96-0 | |
Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine a useful building block in organic synthesis?
A: this compound possesses several reactive sites that allow for diverse chemical transformations. [, , , , ] The two chlorine atoms, the methylthio group, and the nitro group can all participate in various substitution reactions, enabling the construction of complex heterocyclic compounds.
Q2: Can you provide an example of how this compound has been utilized in the synthesis of bioactive molecules?
A: Researchers have successfully employed this compound as a starting material in the solid-phase synthesis of Olomoucine, a potent cyclin-dependent kinase inhibitor. [] This highlights the compound's utility in medicinal chemistry and drug discovery efforts.
Q3: What types of reactions are commonly employed with this compound?
A: This compound readily undergoes nucleophilic aromatic substitution reactions with various amines. [, ] For example, it reacts with amines to afford 4-substituted 6-chloro-2-methylthio-5-nitropyrimidines. Furthermore, it can participate in palladium-catalyzed Sonagashira coupling reactions with terminal alkynes, demonstrating its versatility in forming carbon-carbon bonds. []
Q4: Can the methylthio group in this compound be easily modified?
A: Yes, the methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid. [] This modification alters the reactivity of the molecule and allows for further derivatization. For example, the oxidized methylthio group can then be readily displaced by various amines, expanding the synthetic possibilities. []
Q5: Are there any published studies focusing on the solution-phase synthesis of complex molecules using this compound?
A: Yes, researchers have explored the use of this compound in solution-phase synthesis. [, ] Specifically, it has been successfully employed in the preparation of tetrasubstituted purines, showcasing its utility in constructing diverse heterocyclic scaffolds. [, ]
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